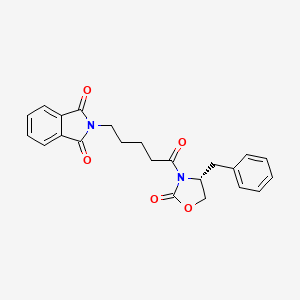

(R)-2-(5-(4-benzyl-2-oxooxazolidin-3-yl)-5-oxopentyl)isoindoline-1,3-dione

Description

“(R)-2-(5-(4-benzyl-2-oxooxazolidin-3-yl)-5-oxopentyl)isoindoline-1,3-dione” is a chiral small molecule featuring an isoindoline-1,3-dione core linked to a 4-benzyl-2-oxooxazolidin-3-yl moiety via a pentyl ketone bridge. This compound is a stereochemically defined precursor for synthesizing 2-oxazolidinone-class antibacterial agents . Key synthetic advancements include a two-step enantioselective route starting from (R)-epichlorohydrin, achieving 100% enantiomeric excess (ee) via chiral HPLC validation .

Properties

IUPAC Name |

2-[5-[(4R)-4-benzyl-2-oxo-1,3-oxazolidin-3-yl]-5-oxopentyl]isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O5/c26-20(25-17(15-30-23(25)29)14-16-8-2-1-3-9-16)12-6-7-13-24-21(27)18-10-4-5-11-19(18)22(24)28/h1-5,8-11,17H,6-7,12-15H2/t17-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNJDHHQLZNVOHJ-QGZVFWFLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(C(=O)O1)C(=O)CCCCN2C(=O)C3=CC=CC=C3C2=O)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](N(C(=O)O1)C(=O)CCCCN2C(=O)C3=CC=CC=C3C2=O)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(5-(4-benzyl-2-oxooxazolidin-3-yl)-5-oxopentyl)isoindoline-1,3-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the oxazolidinone ring: This can be achieved by reacting an amino alcohol with a carbonyl compound under acidic or basic conditions.

Introduction of the benzyl group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.

Formation of the phthalimide moiety: This step involves the reaction of a primary amine with phthalic anhydride under heating conditions to form the phthalimide ring.

Coupling of the intermediates: The final step involves coupling the oxazolidinone intermediate with the phthalimide intermediate under appropriate conditions, such as using a coupling reagent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

®-2-(5-(4-benzyl-2-oxooxazolidin-3-yl)-5-oxopentyl)isoindoline-1,3-dione can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents onto the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyl group could yield a benzaldehyde or benzoic acid derivative, while reduction of the oxazolidinone ring could yield an amino alcohol.

Scientific Research Applications

®-2-(5-(4-benzyl-2-oxooxazolidin-3-yl)-5-oxopentyl)isoindoline-1,3-dione has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s potential biological activities, such as antimicrobial or anticancer properties, are of interest for drug discovery and development.

Medicine: It may serve as a lead compound for the development of new therapeutic agents.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-2-(5-(4-benzyl-2-oxooxazolidin-3-yl)-5-oxopentyl)isoindoline-1,3-dione depends on its specific biological activity. For example, if the compound exhibits antimicrobial activity, it may inhibit bacterial cell wall synthesis or disrupt membrane integrity. The molecular targets and pathways involved would vary based on the specific activity being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related isoindoline-1,3-dione derivatives (Table 1), focusing on synthetic efficiency, functional groups, and physical properties.

Table 1: Comparative Analysis of (R)-2-(5-(4-benzyl-2-oxooxazolidin-3-yl)-5-oxopentyl)isoindoline-1,3-dione and Analogous Compounds

Key Observations

Structural Differentiation :

- The target compound’s 4-benzyl-2-oxooxazolidin-3-yl group and pentyl ketone bridge contrast with sulfur-containing analogs (e.g., 13c, 14 with thioxo-triazolidine groups) and hydrazide derivatives (e.g., 15) . The benzyl group may enhance lipophilicity, while the pentyl chain could improve solubility compared to shorter alkyl analogs.

Synthetic Efficiency :

- The enantioselective synthesis of the target compound achieves 100% ee via chiral HPLC, a critical advantage over racemic analogs like 13c and 14, which lack stereochemical control . Piper et al.’s racemic synthesis of a related isoindoline-dione derivative reported low yields (~20–30%), underscoring the superiority of the enantiopure route .

Physical Properties: High melting points (>300°C) for sulfur-containing analogs (13c, 14) suggest strong crystallinity, likely due to hydrogen bonding from thioxo and NH groups .

Functional Group Impact: The oxazolidinone ring in the target compound is pharmacologically significant, as this moiety is shared with antibacterial agents like linezolid . In contrast, thiazolidinone () and triazolidine () derivatives may prioritize different bioactivities, such as antidiabetic or anti-inflammatory effects.

Applications :

- The target compound’s enantiopurity and structural complexity make it a candidate for antibacterial drug development, whereas sulfur-containing analogs (13c, 14) might be explored for redox-modulating activities due to thioxo groups .

Biological Activity

(R)-2-(5-(4-benzyl-2-oxooxazolidin-3-yl)-5-oxopentyl)isoindoline-1,3-dione is a complex organic compound that belongs to the class of isoindoline derivatives. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. The focus of this article is to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

- IUPAC Name : (R)-2-(5-(4-benzyl-2-oxooxazolidin-3-yl)-5-oxopentyl)isoindoline-1,3-dione

- Molecular Formula : C22H24N2O4

- Molecular Weight : 396.44 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The oxazolidinone moiety is known for its role in antibiotic activity by inhibiting bacterial protein synthesis. Studies suggest that the isoindoline structure may enhance the compound's affinity for specific biological targets, potentially leading to increased therapeutic efficacy.

Biological Activity Overview

Research has demonstrated several key areas of biological activity for (R)-2-(5-(4-benzyl-2-oxooxazolidin-3-yl)-5-oxopentyl)isoindoline-1,3-dione:

-

Antimicrobial Activity

- The compound exhibits significant antibacterial properties against Gram-positive bacteria. Its mechanism involves the inhibition of protein synthesis, similar to other oxazolidinone derivatives.

- Case Study : In vitro studies demonstrated that the compound showed activity against Staphylococcus aureus and Enterococcus faecalis strains.

-

Anticancer Properties

- Preliminary studies indicate that this compound may possess anticancer activity through apoptosis induction in cancer cell lines.

- Research Findings : A study reported that treatment with the compound led to a significant decrease in cell viability in human breast cancer cells (MCF7), suggesting potential as a chemotherapeutic agent.

-

Anti-inflammatory Effects

- The compound has been evaluated for its anti-inflammatory properties, showing promise in reducing inflammation markers in animal models.

- Data Table : Effects on inflammatory cytokines were measured in a controlled study:

| Treatment Group | TNF-alpha (pg/ml) | IL-6 (pg/ml) | IL-10 (pg/ml) |

|---|---|---|---|

| Control | 150 | 200 | 50 |

| Compound Dose 1 | 100 | 150 | 70 |

| Compound Dose 2 | 80 | 120 | 90 |

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Key pharmacokinetic parameters include:

- Absorption : High gastrointestinal absorption expected based on structural properties.

- Distribution : Likely to penetrate the blood-brain barrier due to lipophilicity.

- Metabolism : Primarily metabolized in the liver; potential interactions with cytochrome P450 enzymes.

Q & A

Q. What are the standard synthetic routes for (R)-2-(5-(4-benzyl-2-oxooxazolidin-3-yl)-5-oxopentyl)isoindoline-1,3-dione?

The compound can be synthesized via condensation reactions involving isoindoline-1,3-dione derivatives and functionalized oxazolidinone precursors. A common approach involves refluxing 3-formyl-indole derivatives with thiazolidinone or thiourea analogs in acetic acid with sodium acetate as a catalyst, followed by recrystallization (e.g., DMF/acetic acid mixtures) . For example, thiourea derivatives react with chloroacetic acid and sodium acetate under reflux to form thiazolidinone intermediates, which are further functionalized .

Q. How can the structural identity of this compound be confirmed?

Structural confirmation requires a combination of spectroscopic and chromatographic methods:

Q. What biological activities are associated with isoindoline-1,3-dione derivatives?

Isoindoline-1,3-dione derivatives are studied for enzyme inhibition (e.g., kinase or protease targets) and receptor interaction modulation. For example, structurally similar compounds exhibit activity in enzyme kinetics and receptor-binding assays, often evaluated via fluorescence polarization or surface plasmon resonance (SPR) .

Q. What solvents and conditions are optimal for recrystallization?

Recrystallization is typically performed using acetic acid or DMF/ethanol mixtures (1:2 ratio) after reflux synthesis. Sodium acetate is often used to buffer the reaction medium, ensuring high yields of crystalline products .

Q. How is stereochemical purity ensured during synthesis?

Chiral auxiliaries (e.g., benzyl-oxazolidinones) or asymmetric catalysis can enforce stereochemical control. Post-synthesis, enantiomeric excess is quantified via chiral HPLC or circular dichroism (CD) spectroscopy .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

Key variables include:

- Molar ratios : A 10% excess of aldehyde precursors (1.1 equiv) improves condensation efficiency .

- Catalyst screening : Alternative bases (e.g., triethylamine) may reduce side reactions.

- Temperature gradients : Stepwise heating (80–100°C) minimizes decomposition .

- Workup protocols : Gradient recrystallization (DMF → ethanol) enhances purity .

Q. How to resolve contradictions in reaction outcomes across different synthetic protocols?

Discrepancies in yield or purity often arise from:

Q. What experimental designs are suitable for studying environmental fate?

Long-term ecological studies should adopt:

- Laboratory assays : Hydrolysis/photolysis under controlled pH/UV conditions.

- Field simulations : Soil/water partitioning studies using radiolabeled analogs.

- Trophic transfer models : Bioaccumulation in aquatic organisms (e.g., Daphnia) .

Q. How can computational methods predict biological interactions?

- Molecular docking : To map binding poses in enzyme active sites (e.g., Bcl-xl targets) .

- MD simulations : Assess stability of ligand-receptor complexes over 100+ ns trajectories.

- MM/GBSA : Calculate binding free energies for structure-activity relationships (SAR) .

Q. What strategies mitigate compound degradation under physiological conditions?

Stability studies should evaluate:

- pH-dependent hydrolysis : Buffered solutions (pH 1–10) incubated at 37°C.

- Oxidative resistance : Exposure to H₂O₂ or cytochrome P450 mimics.

- Formulation : Encapsulation in liposomes or PEGylation to prolong half-life .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.